molecular formula C12H10N2O2 B14507575 Methanone, (2-hydroxyphenyl)(2-methyl-5-pyrimidinyl)- CAS No. 64469-21-2

Methanone, (2-hydroxyphenyl)(2-methyl-5-pyrimidinyl)-

Cat. No.: B14507575
CAS No.: 64469-21-2
M. Wt: 214.22 g/mol
InChI Key: RGGLDTVWLPCGOJ-UHFFFAOYSA-N
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Description

Methanone, (2-hydroxyphenyl)(2-methyl-5-pyrimidinyl)- is a chemical compound with the molecular formula C13H10N2O2 It is known for its unique structure, which includes a hydroxyphenyl group and a methyl-pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-hydroxyphenyl)(2-methyl-5-pyrimidinyl)- typically involves the reaction of 2-hydroxybenzaldehyde with 2-methyl-5-pyrimidinylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-hydroxyphenyl)(2-methyl-5-pyrimidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, (2-hydroxyphenyl)(2-methyl-5-pyrimidinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, (2-hydroxyphenyl)(2-methyl-5-pyrimidinyl)- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methanone, (2-hydroxyphenyl)phenyl-
  • 2-Hydroxy-5-methylbenzophenone
  • (2-Hydroxyphenyl)(5-pyrimidinyl)methanone

Uniqueness

Methanone, (2-hydroxyphenyl)(2-methyl-5-pyrimidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

CAS No.

64469-21-2

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

(2-hydroxyphenyl)-(2-methylpyrimidin-5-yl)methanone

InChI

InChI=1S/C12H10N2O2/c1-8-13-6-9(7-14-8)12(16)10-4-2-3-5-11(10)15/h2-7,15H,1H3

InChI Key

RGGLDTVWLPCGOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)C(=O)C2=CC=CC=C2O

Origin of Product

United States

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